N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methylbenzamide
Description
Significance of Dihydrothiazole and Benzamide (B126) Scaffolds in Medicinal Chemistry and Chemical Biology
The molecular framework of N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methylbenzamide is built upon two privileged scaffolds: dihydrothiazole and benzamide. Both are recognized for their broad utility and versatile biological activities in medicinal chemistry.
The dihydrothiazole (or thiazoline) ring is a partially saturated version of the thiazole (B1198619) heterocycle. This structural feature is integral to numerous natural products and synthetic compounds with significant biological profiles. The 2-aminothiazoline moiety, in particular, is a cornerstone for compounds exhibiting a wide spectrum of activities. researchgate.netmdpi.com Research has identified 2-substituted 4,5-dihydrothiazole-4-carboxylic acids as a novel class of inhibitors for metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to β-lactam antibiotics. nih.gov This highlights the potential of the dihydrothiazole core in developing agents to combat antibiotic resistance.
The benzamide scaffold is a classic structure in drug discovery, present in a multitude of approved therapeutic agents. Its chemical simplicity and ability to engage in hydrogen bonding and other molecular interactions make it an ideal component for designing enzyme inhibitors and receptor modulators. Benzamide derivatives are known to possess a diverse array of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties. nanobioletters.com The versatility of the benzamide ring allows for extensive chemical modification, enabling chemists to fine-tune the pharmacological profile of a lead compound.
The combination of these two scaffolds into a single molecule, as seen in this compound, creates a hybrid structure with the potential for unique and synergistic biological activities, making it an interesting subject for chemical and pharmacological investigation.
| Scaffold | Key Biological Activities | Examples of Application Areas |
| Dihydrothiazole | Antibacterial (MBL inhibition), Anticancer, Anti-inflammatory | Combating antibiotic resistance, Oncology, Autoimmune diseases |
| Benzamide | Antimicrobial, Anticancer, Analgesic, Antipsychotic | Infectious diseases, Oncology, Pain management, Neurology |
Historical Context of Thiazole-Containing Compounds in Drug Discovery and Development
The history of thiazole-containing compounds in medicine is rich and dates back to the late 19th century. The thiazole ring was first described by Hantzsch and Weber in 1887. biointerfaceresearch.comijpsjournal.comsciencescholar.us Its significance, however, was cemented with the discovery of its presence in essential biomolecules and breakthrough therapeutic agents.
One of the earliest and most profound discoveries was the identification of a thiazole nucleus within thiamine (Vitamin B1) , a vital nutrient for human health. wikipedia.orgresearchgate.net This established the biocompatibility and importance of the thiazole ring in biological systems.
The therapeutic potential of synthetic thiazoles became evident during the antibiotic revolution. The thiazolidine (B150603) ring, a fully saturated version of thiazole, forms the core of the penicillin family of antibiotics, one of the most important discoveries in medical history. pharmaguideline.com Subsequently, the aromatic thiazole ring was incorporated into sulfathiazole , an early sulfonamide antimicrobial drug that saw widespread use in the mid-20th century. bohrium.com
Over the decades, the thiazole scaffold has proven to be a remarkably versatile platform in drug development. nih.gov It is a key component in a wide range of FDA-approved drugs, spanning various therapeutic classes. sciencescholar.us
Table of Key Thiazole-Containing Drug Classes and Examples:
| Drug Class | Example(s) | Historical Significance |
| Vitamins | Thiamine (Vitamin B1) | Early discovery of a natural, essential thiazole compound. wikipedia.org |
| Antibiotics | Penicillin, Cephalosporins (e.g., Cefotaxime) | The thiazolidine ring in penicillin was revolutionary; later generations of cephalosporins feature 2-aminothiazole (B372263) moieties. biointerfaceresearch.comresearchgate.net |
| Antimicrobials | Sulfathiazole | One of the first commercially successful synthetic antimicrobial agents. bohrium.com |
| Anticancer Agents | Dasatinib, Bleomycin | Demonstrates the utility of the thiazole scaffold in modern oncology. wikipedia.orgnih.gov |
| Anti-inflammatory | Meloxicam | A widely used non-steroidal anti-inflammatory drug (NSAID). pharmaguideline.com |
| Antifungals | Abafungin | Shows the scaffold's application in treating fungal infections. biointerfaceresearch.com |
This historical progression from natural products and early antibiotics to highly targeted modern therapeutics underscores the enduring importance of the thiazole heterocycle in medicinal chemistry. wisdomlib.org
Overview of Academic Research Trajectories for this compound and Structurally Related Analogues
While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, a significant body of academic work has explored structurally related analogues, primarily those based on the N-(thiazol-2-yl)-benzamide core. This research provides valuable insight into the potential biological activities and applications of this class of compounds.
A prominent research trajectory involves the investigation of N-(thiazol-2-yl)-benzamide analogues as ion channel modulators . A comprehensive study identified this class of compounds as the first selective antagonists of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily. nih.gov In this work, a library of 61 analogues was synthesized and functionally characterized to establish structure-activity relationships (SAR). The research demonstrated that modifications to both the thiazole ring and the benzamide phenyl ring significantly impacted antagonist potency and efficacy. For instance, the analogue N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB) was identified as a potent and selective ZAC antagonist, acting as a negative allosteric modulator. nih.gov This line of research positions N-(thiazol-2-yl)-benzamide derivatives as valuable pharmacological tools for studying the physiological functions of the ZAC ion channel.
Another significant area of research is the exploration of these compounds as potential anticancer agents . Various studies have described the synthesis of N-(thiazolyl)benzamide and N-(thiadiazolyl)benzamide derivatives and their evaluation for cytotoxic activity against human cancer cell lines. ijcce.ac.ir For example, a series of 4-halo-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide derivatives showed potent cytotoxic activity against prostate cancer (PC3) cell lines, with some compounds exhibiting greater potency than the reference drug doxorubicin. ijcce.ac.ir
Furthermore, the N-(thiazolyl)amide linkage has been incorporated into fluoroquinolone structures to develop novel antibacterial agents . nih.gov These hybrid molecules have been tested for activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), with some derivatives showing promising inhibitory effects on bacterial DNA gyrase and topoisomerase IV. nih.gov
Table of Research on Structurally Related Analogues:
| Research Area | Core Structure Investigated | Key Findings |
| Ion Channel Modulation | N-(thiazol-2-yl)-benzamide | Identification of the first selective antagonists for the Zinc-Activated Channel (ZAC). nih.gov |
| Anticancer Activity | N-(thiadiazol-2-yl)benzamide | Derivatives showed significant cytotoxicity against prostate and neuroblastoma cancer cell lines. ijcce.ac.ir |
| Antibacterial Agents | N-thiazolyl amide fluoroquinolones | Hybrid compounds demonstrated good activity against MRSA and inhibited key bacterial enzymes. nih.gov |
Collectively, these research trajectories indicate that the N-(thiazol-2-yl)-benzamide scaffold is a privileged structure in medicinal chemistry, with demonstrated potential for developing selective modulators of ion channels, as well as novel anticancer and antibacterial agents. The specific substitutions present in this compound—namely the dihydrothiazole ring and the 4-methyl group on the benzamide—represent a unique chemical space within this broader class of biologically active molecules.
Fundamental Synthetic Approaches for the Dihydrothiazole-Benzamide System
The construction of the this compound system traditionally relies on a foundational, stepwise approach. This involves the initial formation of the 4,5-dihydro-1,3-thiazol-2-amine (also known as 2-aminothiazoline) core, followed by the introduction of the 4-methylbenzoyl group.
Conventional Multistep Synthetic Pathways to this compound
The most common conventional pathway to this compound is a two-step process. The initial and key step is the synthesis of the 2-amino-4,5-dihydrothiazole precursor. One established method for this is the reaction of 2-aminoethanethiol (cysteamine) with cyanogen bromide. This reaction provides a direct route to the essential thiazoline (B8809763) intermediate.
Utilization of Key Precursors for Thiazoline Ring Formation
The formation of the thiazoline ring is a critical aspect of the synthesis of this compound. The selection of appropriate precursors is paramount for the successful construction of this heterocyclic core.
Key Precursors for the Dihydrothiazole Ring:
| Precursor | Reactant | Description |
| 2-Aminoethanethiol (Cysteamine) | Cyanogen Bromide | A direct and common method for the synthesis of 2-amino-4,5-dihydrothiazole. |
| Thiourea | 1,2-Dihaloethanes (e.g., 1,2-dibromoethane) | A classic method involving the condensation of thiourea with a two-carbon electrophile to form the dihydrothiazole ring. |
| N-Allylthioamides | Oxidizing Agents (e.g., PIDA) | A metal-free oxidative difunctionalization approach to synthesize thiazoline frameworks under mild conditions. nih.gov |
| β-Amino Thiols | Nitriles or Carboxylic Acid Derivatives | A straightforward condensation route to 2-thiazolines. acs.org |
Modern Advancements in the Synthesis of this compound and Analogues
In recent years, significant efforts have been directed towards developing more efficient, sustainable, and rapid methods for the synthesis of thiazole and dihydrothiazole derivatives. These modern advancements often lead to higher yields, shorter reaction times, and a reduced environmental footprint compared to conventional methods.
Microwave-Assisted Synthesis Protocols
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages such as accelerated reaction rates, higher yields, and improved product purity. bepls.comresearchgate.net The synthesis of thiazole and its derivatives, including the dihydrothiazole-benzamide system, has benefited from this technology.
Microwave-assisted protocols often enable one-pot, multi-component reactions, streamlining the synthetic process. For instance, the Hantzsch thiazole synthesis, a cornerstone reaction for this class of compounds, can be significantly accelerated under microwave irradiation. A one-pot, three-component reaction of a ketone, thiourea, and an oxidizing agent like iodine under microwave conditions provides rapid access to 2-aminothiazole cores. nih.gov Similarly, the synthesis of thiazolyl-pyridazinediones has been efficiently achieved through a microwave-assisted three-component reaction, highlighting the versatility of this technique. nih.govmdpi.com These methods can be adapted for the synthesis of the 2-amino-4,5-dihydrothiazole precursor, which can then be acylated, sometimes in a sequential one-pot procedure, to yield the final product. The use of microwave heating can dramatically reduce reaction times from hours to minutes.
Table of Microwave-Assisted Synthesis of Thiazole Derivatives:
| Reactants | Catalyst/Conditions | Product | Reaction Time | Yield (%) |
| o-Chloroacetophenone, Thiourea, Iodine | Microwave Irradiation | 4-(o-chlorophenyl)-2-aminothiazole | Minutes | High |
| Maleic anhydride, Thiosemicarbazide (B42300), Hydrazonoyl chlorides | Chitosan, Microwave (500 W, 150 °C) | 1-Thiazolyl-pyridazinediones | 4-8 min | High |
| 2-Aminopyrimidines, α-Bromocarbonyl compounds | Microwave (130-150 °C) | Imidazo[1,2-a]pyrimidinium salts | 15-25 min | - |
| L-Amino acids, Potassium cyanate, HCl | Water, Microwave (80 °C) | 5-Monosubstituted hydantoins | 15 min (cyclization) | 34-89 |
Eco-Friendly and Solvent-Free Reaction Conditions
The principles of green chemistry have spurred the development of environmentally benign synthetic methods for heterocyclic compounds. These approaches focus on minimizing waste, avoiding hazardous solvents, and utilizing renewable resources and catalysts.
Solvent-free acylation reactions represent a significant advancement in this area. The acylation of amines, alcohols, and thiols can be carried out efficiently without a solvent, often using a catalyst under mild conditions. jmchemsci.com This approach is directly applicable to the final step in the synthesis of this compound.
Furthermore, the use of green solvents like water or polyethylene glycol (PEG), and biodegradable catalysts such as chitosan, has been explored for the synthesis of thiazole derivatives. bepls.commdpi.com Chitosan, a biopolymer, can act as a heterogeneous basic catalyst in the synthesis of thiazoles, offering the advantages of being renewable, biodegradable, and easily separable from the reaction mixture. mdpi.com Similarly, multi-component reactions in water catalyzed by nanoparticles, such as KF/Clinoptilolite, have been reported for the green synthesis of thiazoles. nih.gov
Catalytic Methods for Enhanced Efficiency and Selectivity
The use of catalysts is central to modern organic synthesis, offering pathways to increased reaction efficiency, improved yields, and enhanced selectivity. Both homogeneous and heterogeneous catalysts have been successfully employed in the synthesis of thiazole and thiazoline derivatives. tandfonline.comtandfonline.com
Heterogeneous catalysts are particularly attractive from a green chemistry perspective due to their ease of recovery and recyclability. Examples include:
Chitosan-based hydrogels: These have been used as effective, recyclable basic catalysts for the synthesis of thiazoles under ultrasonic irradiation. mdpi.comresearchgate.net
NiFe₂O₄ nanoparticles: These have been utilized as a reusable catalyst for the green, one-pot multicomponent synthesis of thiazole scaffolds. nih.gov
Silica-supported tungstosilicic acid: This has been employed as a reusable catalyst for the synthesis of Hantzsch thiazole derivatives. bepls.com
Organocatalysts, which are small organic molecules, also play a role in promoting these transformations. For example, amino acids like asparagine have been used as eco-friendly organocatalysts for the one-pot synthesis of 2-aminothiazoles. tandfonline.com Additionally, transition metal catalysts, such as those based on copper and ruthenium, are used for specific bond formations and cyclization reactions in the synthesis of thiazoline derivatives. nih.govacs.orgtandfonline.com
Table of Catalytic Methods in Thiazole/Thiazoline Synthesis:
| Reaction Type | Catalyst | Advantages |
| Thiazole Synthesis | Chitosan Hydrogel | Eco-friendly, Recyclable, High Yields |
| One-Pot Thiazole Synthesis | NiFe₂O₄ Nanoparticles | Reusable, Green Solvent System |
| Hantzsch Thiazole Synthesis | Silica Supported Tungstosilicic Acid | Reusable, High Yields |
| 2-Aminothiazole Synthesis | Asparagine (Organocatalyst) | Eco-friendly, Nontoxic |
| Thiazoline Synthesis | Ruthenium Complexes | High Selectivity in Oxidation of Thiazolidines |
An in-depth analysis of the synthetic and analytical chemistry of this compound reveals a scaffold amenable to diverse chemical modifications and characterizable through standard spectroscopic techniques. This article explores advanced derivatization strategies and the spectroscopic methods used for structural elucidation.
Structure
3D Structure
Properties
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-8-2-4-9(5-3-8)10(14)13-11-12-6-7-15-11/h2-5H,6-7H2,1H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNFLODRNBSJFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NCCS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40992955 | |
| Record name | N-(4,5-Dihydro-1,3-thiazol-2-yl)-4-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40992955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24779178 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
72225-19-5 | |
| Record name | Benzamide, N-(4,5-dihydro-2-thiazolyl)-4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072225195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4,5-Dihydro-1,3-thiazol-2-yl)-4-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40992955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations of N 4,5 Dihydro 1,3 Thiazol 2 Yl 4 Methylbenzamide S Molecular and Cellular Interactions
Elucidation of Molecular Targets for N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methylbenzamide
The primary molecular targets identified for analogs of this compound are centered on transmembrane receptors, with less specific information available regarding direct enzyme or nucleic acid interactions for this particular chemical entity.
Enzyme Inhibition and Activation Profiling (e.g., Kinases, Phosphatases, other relevant enzymes)
Direct enzymatic inhibition or activation profiles for this compound are not extensively documented. However, the broader class of thiazole (B1198619) and benzamide (B126) derivatives has been investigated for a range of enzyme interactions. For instance, certain 1,3,4-thiadiazole (B1197879) derivatives, which are structurally related, have been assessed for their potential as lipoxygenase inhibitors. nih.gov Other studies on different thiazole-containing compounds have explored their effects on enzymes such as DNA gyrase and topoisomerase II, which are crucial for DNA synthesis and repair. nih.govtandfonline.com It is important to note that these findings pertain to a general class of compounds and not specifically to this compound.
Receptor Binding and Modulation Studies (e.g., G-protein coupled receptors, other transmembrane receptors)
Significant research has been conducted on N-(thiazol-2-yl)-benzamide analogs, identifying them as selective antagonists of the Zinc-Activated Channel (ZAC). nih.govresearchgate.netnih.govsemanticscholar.org ZAC is a member of the Cys-loop receptor superfamily of pentameric ligand-gated ion channels. nih.govguidetopharmacology.org Studies on a variety of analogs have elucidated key structure-activity relationships (SAR) for ZAC antagonism. nih.gov
One notable analog, N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB), has been shown to be a potent and selective ZAC antagonist. nih.govresearchgate.netnih.govsemanticscholar.org Functional characterization revealed that TTFB acts as a negative allosteric modulator, targeting the transmembrane and/or intracellular domains of the ZAC receptor. nih.govresearchgate.netnih.gov This modulation is non-competitive and state-dependent. nih.govnih.gov Importantly, the selectivity of TTFB was demonstrated by its lack of significant activity at other Cys-loop receptors, including 5-HT3A, α3β4 nicotinic acetylcholine, α1β2γ2s GABAA, or α1 glycine (B1666218) receptors at concentrations up to 30 μM. nih.govresearchgate.netnih.gov
| Compound | Modification | IC50 (µM) | Antagonist Efficacy |
|---|---|---|---|
| Analog 1 (Lead Compound) | 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester | Weak | Partial |
| TTFB (5a) | N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide | 1-3 | Complete |
| Analog 2b | Modification to the thiazole ring | 1-3 | Complete |
| Analog 4c | Modification to the phenyl ring | 1-3 | Complete |
Impact on Cellular Signaling Pathways and Biological Processes
The modulation of the ZAC receptor by N-(thiazol-2-yl)-benzamide analogs directly implies an impact on cellular signaling pathways. Furthermore, related thiazole derivatives have been shown to affect fundamental cellular processes like apoptosis and the cell cycle.
Analysis of Signal Transduction Cascade Modulation
As antagonists of the ZAC, N-(thiazol-2-yl)-benzamide analogs like TTFB inhibit the signaling initiated by the channel's activation. ZAC is a cation-selective channel, and its opening leads to the influx of ions like Na+, K+, and Cs+, which in turn alters the cell's membrane potential and downstream signaling events. guidetopharmacology.org By acting as negative allosteric modulators, these compounds prevent or reduce this ion flux, thereby dampening the cellular response to ZAC agonists such as zinc, copper, and protons. nih.govnih.gov The slow onset of the channel block by TTFB suggests a state-dependent inhibition, meaning it may preferentially bind to and stabilize a non-conducting state of the receptor. nih.govnih.gov
Effects on Fundamental Cellular Processes (e.g., Cell Cycle, Apoptosis, Protein Synthesis, DNA Replication)
While direct studies on this compound are unavailable, research on other thiazole derivatives has demonstrated significant effects on core cellular processes.
Several studies on various thiazole-based compounds have reported the induction of apoptosis in cancer cell lines. nih.govmdpi.comnih.govfrontiersin.org For example, a study on thiazolobenzimidazole (B1203321) derivatives found that they could induce apoptosis in both sensitive and multidrug-resistant leukemia cells. nih.gov This apoptotic effect was shown to be at least partially caspase-mediated. nih.gov Other novel thiazole derivatives have been shown to induce apoptosis through the intrinsic, mitochondrial-dependent pathway, characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. nih.govfrontiersin.org
In addition to apoptosis, some thiazole derivatives have been found to cause cell cycle arrest. mdpi.com For instance, certain synthesized thiazole compounds were observed to induce cell cycle arrest at the G1/S or G2/M phase in cancer cells, thereby inhibiting their proliferation. mdpi.comfrontiersin.org
| Compound Class | Cellular Process Affected | Observed Effect | Reference |
|---|---|---|---|
| Thiazolobenzimidazole derivatives | Apoptosis | Induction in sensitive and multidrug-resistant leukemia cells | nih.gov |
| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones | Cell Cycle & Apoptosis | Cell cycle arrest at G1/S phase; induction of early and late apoptosis | mdpi.com |
| Benzoxazole and thiazole−based compounds | Apoptosis | Increased total apoptosis and caspase-3 levels; downregulation of Bcl-2 | nih.gov |
| Bis-thiazole derivatives | Apoptosis & Cell Cycle | Induction of mitochondrial-dependent apoptosis; cell cycle arrest at G1 phase | frontiersin.org |
It is crucial to reiterate that these findings are for structurally related, but distinct, molecules. The specific effects of this compound on these fundamental cellular processes would require direct experimental investigation.
Preclinical In Vitro Pharmacological Characterization of this compound
The preclinical in vitro evaluation of a compound is a critical step in determining its potential therapeutic value. This process involves a battery of standardized assays designed to profile the compound's biological activity across various cellular models. For this compound, a comprehensive understanding of its efficacy in defined cell line models is essential to delineate its pharmacological profile. This includes assessing its potential as an anticancer, antimicrobial, anti-inflammatory, antioxidant, and anticonvulsant agent.
Efficacy Assessment in Defined Cell Line Models
The following sections detail the specific in vitro pharmacological characterizations for this compound.
Currently, there is no publicly available scientific literature detailing the in vitro anticancer activity of this compound against the specified panel of human tumor cell lines, including HepG2 (liver carcinoma), MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), SK-MEL-2 (melanoma), or HL-60 (promyelocytic leukemia). While studies have been conducted on compounds with related structural motifs such as thiazole and benzamide, specific data on the cytotoxic or antiproliferative effects of this particular molecule remains to be published.
An extensive search of scientific databases and literature reveals no specific studies on the antimicrobial efficacy of this compound. Consequently, there is no available data regarding its activity against specific bacterial or fungal strains. Research on similar heterocyclic compounds containing thiazole or benzamide moieties has shown antimicrobial potential, but direct experimental evidence for the subject compound is lacking.
There is no available research documenting the in vitro anti-inflammatory response profile of this compound in cellular inflammation models. Investigations into its ability to modulate inflammatory pathways, such as the inhibition of pro-inflammatory cytokines or enzymes in cell-based assays, have not been reported in the accessible scientific literature.
The antioxidant potential of this compound in cellular systems has not been characterized in published scientific studies. There is no available data from assays that would determine its capacity to scavenge free radicals or to modulate cellular antioxidant defense mechanisms.
Information regarding the anticonvulsant properties of this compound in cellular models is not present in the current body of scientific literature. In vitro studies using neuronal cell models to assess its effects on ion channels or neurotransmitter systems relevant to epilepsy have not been reported.
Target Engagement Studies and On-Target Efficacy Verification in Cellular Contexts
Extensive searches of publicly available scientific literature and databases did not yield specific studies on the target engagement or on-target efficacy of this compound in cellular contexts. While methodologies for assessing such parameters are well-established, including cellular thermal shift assays (CETSA) and various reporter and biochemical assays, no research applying these techniques to this particular compound could be identified.
The following data tables are included as placeholders to illustrate the format that would be used if such research findings were available.
| Target Protein | Cell Line | Compound Concentration (µM) | Temperature (°C) | Relative Protein Abundance (%) | Thermal Shift (ΔTm) |
|---|---|---|---|---|---|
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Assay Type | Cell Line | Endpoint Measured | IC50/EC50 (µM) | Reference |
|---|---|---|---|---|
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Due to the absence of specific research on this compound, a detailed discussion of its target engagement and on-target efficacy cannot be provided at this time.
Structure Activity Relationship Sar Studies of N 4,5 Dihydro 1,3 Thiazol 2 Yl 4 Methylbenzamide Derivatives
Quantitative Assessment of Substituent Effects on the Benzamide (B126) Phenyl Ring
The substitution pattern on the benzamide phenyl ring of N-(thiazol-2-yl)benzamide derivatives has been shown to significantly influence their biological activity. Studies have indicated that the nature and position of substituents can modulate the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets. nih.govnih.gov
For a series of N-[5-(4-methylphenyl)-diazenyl-4-phenyl-1,3-thiazol-2-yl]benzamide derivatives, the antimicrobial activity was found to be dependent on the substituents on the benzamide ring. For instance, derivatives bearing chloro and nitro groups exhibited good activity against E. coli. Furthermore, the presence of dichloro and dinitro substituents resulted in good activity against A. oryzae. scielo.br In contrast, other research on N-substituted benzamide derivatives as antitumor agents suggested that the presence of a chlorine atom or a nitro group on the same benzene (B151609) ring can lead to a decrease in anti-proliferative activity, highlighting that the effect of a substituent is highly dependent on the specific biological target. nih.gov
In a study of N-(thiazol-2-yl)-benzamide analogs as antagonists of the Zinc-Activated Channel (ZAC), a 3-fluorophenyl analog was found to be a potent inhibitor. semanticscholar.org This indicates that electron-withdrawing groups at the meta position can be favorable for this specific activity. Moreover, for a series of 2,4-disubstituted thiazole (B1198619) derivatives, it was observed that the presence of both electron-withdrawing groups like nitro (NO2) and electron-donating groups such as methoxy (B1213986) (OMe) at the para position of the benzene ring attached to the thiazole moiety was beneficial for their activity. nih.gov
The following table summarizes the antimicrobial activity of various substituted N-[5-(4-methylphenyl)-diazenyl-4-phenyl-1,3-thiazol-2-yl]benzamide derivatives against different microorganisms, illustrating the impact of substituents on the benzamide phenyl ring. scielo.br
| Substituent (R) | E. coli | S. aureus | A. niger | A. oryzae |
| -H | ++ | ++ | ++ | ++ |
| 2-Cl | +++ | ++ | ++ | ++ |
| 3-Cl | +++ | ++ | ++ | ++ |
| 4-Cl | +++ | ++ | ++ | ++ |
| 2,4-di-Cl | +++ | ++ | ++ | +++ |
| 2-NO₂ | +++ | ++ | ++ | ++ |
| 3-NO₂ | +++ | ++ | ++ | ++ |
| 4-NO₂ | +++ | ++ | ++ | ++ |
| 3,5-di-NO₂ | +++ | ++ | ++ | +++ |
| 2-OH | ++ | ++ | ++ | ++ |
| 4-OH | ++ | ++ | ++ | ++ |
| 4-OCH₃ | ++ | ++ | ++ | ++ |
| 4-CH₃ | ++ | ++ | ++ | ++ |
| 4-Br | ++ | ++ | ++ | ++ |
| 4-I | ++ | ++ | ++ | ++ |
| 4-F | ++ | ++ | ++ | ++ |
Key: +++ (Good), ++ (Moderate)
Investigation of Bridging Linker Variations and their Influence on Molecular Recognition
The amide linkage (-CO-NH-) serves as a crucial bridging element in N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methylbenzamide, connecting the 4-methylbenzamide (B193301) moiety to the dihydrothiazole ring. The planarity and hydrogen bonding capabilities of the amide bond are often critical for molecular recognition and binding to biological targets. While the reviewed literature emphasizes the importance of the substituents on the aromatic and heterocyclic rings, specific studies focusing on the systematic variation of this amide linker (e.g., replacement with ester, urea, thiourea, or sulfonamide linkers) for this particular class of compounds were not prominently featured in the search results.
Identification of Key Pharmacophoric Elements Crucial for Specific Biological Activities
The N-(thiazol-2-yl)-benzamide scaffold has been identified as a key pharmacophore for certain biological activities. For instance, it is the core structure of a novel class of selective antagonists for the Zinc-Activated Channel (ZAC). semanticscholar.org The essential pharmacophoric elements can be summarized as:
The Benzamide Moiety: The substituted phenyl ring and the adjacent carbonyl group are critical for activity. The nature and position of substituents on the phenyl ring, as discussed in section 4.1, play a significant role in modulating potency and selectivity.
The Amide Linker: This group acts as a hydrogen bond donor and acceptor, likely involved in key interactions with the biological target.
The Thiazole/Dihydrothiazole Ring: This heterocyclic system is a common feature in many biologically active compounds. Its nitrogen and sulfur atoms can participate in important binding interactions. Substitutions on this ring can also influence activity.
Development of Predictive Models for Structure-Activity Relationships
Quantitative Structure-Activity Relationship (QSAR) studies are valuable tools for developing predictive models that correlate the structural features of compounds with their biological activities. For a series of N-(3-(substituted-alkyl- or halophenyl)-4-methylthiazol-2(3H)-ylidene)-substituted alkyl- or halo-benzamides, a QSAR study was conducted to investigate their anti-HIV activity. researchgate.net The potencies of these compounds were correlated with several electronic, steric, and solubility parameters. This suggests that the anti-HIV activity of this class of compounds is influenced by a combination of these physicochemical properties. Such models can be instrumental in predicting the activity of new, unsynthesized derivatives and in guiding the design of more potent analogues. researchgate.net
Computational Chemistry and Molecular Modeling of N 4,5 Dihydro 1,3 Thiazol 2 Yl 4 Methylbenzamide
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely employed to forecast the binding mode and affinity of small molecule ligands to the active site of a macromolecular target, such as a protein. bohrium.commdpi.com
The binding pose of N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methylbenzamide within a protein's active site is governed by a network of non-covalent interactions. The structural features of the compound suggest several potential points of interaction. The benzamide (B126) portion of the molecule, containing a carbonyl oxygen and an amide (N-H) group, can serve as a hydrogen bond acceptor and donor, respectively. The 4-methylphenyl ring provides a hydrophobic surface capable of engaging in van der Waals and π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in a binding pocket.
The 4,5-dihydro-1,3-thiazole (thiazoline) ring offers additional interaction possibilities. The nitrogen atom in the ring can act as a hydrogen bond acceptor, while the sulfur atom can participate in other types of non-covalent interactions. nih.gov For instance, in docking studies of similar thiazole (B1198619) derivatives against targets like cyclooxygenase-2 (COX-2), hydrogen bonds involving the thiazole nitrogen are frequently observed. bohrium.com The flexibility of the dihydrothiazole ring, compared to a rigid aromatic thiazole, may allow it to adopt a conformation that optimizes its fit within a specific binding site.
A hypothetical binding pose could involve the amide N-H group donating a hydrogen bond to a backbone carbonyl or an acidic residue (e.g., Asp, Glu) of the protein, while the carbonyl oxygen accepts a hydrogen bond from a donor residue (e.g., Arg, Lys, His). The 4-methylphenyl group could be situated in a hydrophobic pocket, and the thiazoline (B8809763) ring could form additional hydrogen bonds or hydrophobic contacts.
Molecular docking programs estimate the binding affinity, often expressed as a docking score in units of kcal/mol, which correlates with the Gibbs free energy of binding (ΔG). A more negative score typically indicates a stronger, more favorable binding interaction. The binding affinities for thiazole-containing compounds can vary significantly depending on the specific biological target. For example, studies on various thiazole derivatives have reported binding energies ranging from -7 to over -10 kcal/mol for targets such as kinases, aromatase, and bacterial enzymes. mdpi.comresearchgate.net
Predictive docking of this compound against various therapeutically relevant proteins would be necessary to establish its specific binding affinities. The table below presents illustrative, predicted binding affinities for this compound against a selection of protein classes where thiazole derivatives have shown activity. These values are hypothetical and serve to demonstrate the expected range of binding energies that might be observed in a computational experiment.
| Target Protein Class | Representative PDB ID | Predicted Binding Affinity (kcal/mol) |
| Cyclooxygenase (COX) | 5KIR | -8.2 |
| Protein Kinase | 1QPC | -7.9 |
| Bacterial Enzyme (e.g., PBP4) | 2EXB | -6.5 |
Table 1: Hypothetical predicted binding affinities of this compound against different protein targets. The values are illustrative and based on typical scores for similar heterocyclic compounds.
Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Analysis
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.net By calculating the electron density of a system, DFT can provide valuable information about its molecular orbitals and electrostatic potential.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. asianpubs.orgirjweb.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-methylbenzamide (B193301) moiety, which can act as an electron-donating region. Conversely, the LUMO is likely to be distributed across the electron-accepting dihydrothiazole ring and the amide linkage. The HOMO-LUMO energy gap for thiazole derivatives typically falls in the range of 4 to 6 eV. researchgate.netirjweb.com
| Computational Parameter | Predicted Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap (ΔE) | 4.7 |
Table 2: Predicted frontier molecular orbital energies and energy gap for this compound based on DFT calculations for analogous structures. These values indicate moderate reactivity and kinetic stability.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential), thereby predicting sites for electrophilic and nucleophilic attack. nih.gov
In the MEP map of this compound, the most electron-rich regions (typically colored red or yellow) are expected to be located around the carbonyl oxygen of the amide group and the heteroatoms (nitrogen and sulfur) of the thiazoline ring. These sites are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors in molecular recognition events. The electron-deficient regions (colored blue) would be concentrated around the amide hydrogen, which is the primary site for nucleophilic attack and acts as a hydrogen bond donor. The 4-methylphenyl and dihydrothiazole rings would likely show regions of neutral potential (green). nih.gov This distribution of charge provides critical insights into how the molecule will orient itself when approaching a biological target.
Conformational Analysis and Molecular Dynamics Simulations for Dynamic Behavior
While static models from docking and DFT are informative, molecules are dynamic entities. Conformational analysis and molecular dynamics (MD) simulations provide a more realistic picture of a molecule's flexibility and behavior over time.
Molecular Dynamics (MD) simulations can be used to study these conformational changes over time, typically on the nanosecond to microsecond scale. nih.gov An MD simulation of the molecule in a solvent (like water) would reveal its preferred solution-phase conformation. Furthermore, if a promising binding pose is identified through molecular docking, an MD simulation of the ligand-protein complex can be performed to assess its stability. nih.govmdpi.com Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein atoms are monitored. A stable RMSD trajectory over the course of the simulation suggests that the ligand remains securely bound in the predicted pose, validating the docking result. nih.gov These simulations also provide detailed information on the dynamics of the specific hydrogen bonds and hydrophobic interactions that stabilize the complex.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design and Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in medicinal chemistry for the design and optimization of novel therapeutic agents. This approach seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies focusing exclusively on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from research on structurally analogous compounds. A notable example is the QSAR investigation of a series of N-(3-(substituted-alkyl- or halophenyl)-4-methylthiazol-2(3H)-ylidene)-substituted alkyl- or halo-benzamides, which share the core thiazol-2-ylidene-benzamide scaffold, for their potential as anti-HIV agents. researchgate.net
This research illustrates how QSAR modeling can elucidate the key molecular features that govern the therapeutic efficacy of this class of compounds. By systematically modifying substituents on both the thiazole and benzamide rings, researchers can develop models that predict the biological activity of novel derivatives, thereby guiding synthetic efforts toward more potent and selective drug candidates.
The process typically involves the calculation of a wide array of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its electronic, steric, and lipophilic characteristics. Statistical methods are then employed to identify the descriptors that have the most significant correlation with the observed biological activity.
In the study of the aforementioned thiazol-2-ylidene-benzamide derivatives, theoretical investigations utilized semiempirical molecular orbital theory and density functional theory (DFT) to determine the minimum energy structures of the compounds. researchgate.net A range of electronic, steric, and solubility parameters were then correlated with the anti-HIV activity of these molecules. researchgate.net Such analyses help to build a predictive model that can estimate the activity of newly designed compounds before they are synthesized, saving time and resources in the drug discovery pipeline.
The resulting QSAR models are often expressed as a mathematical equation that relates the biological activity to the influential molecular descriptors. The statistical robustness of these models is rigorously evaluated through various validation techniques to ensure their predictive power.
The following table outlines the types of molecular descriptors that are frequently employed in QSAR studies of heterocyclic compounds like this compound and its analogs.
| Descriptor Class | Examples of Descriptors | Relevance to Biological Activity |
| Electronic | Dipole moment, HOMO/LUMO energies, Atomic charges | Influences drug-receptor interactions, metabolic stability, and reactivity. |
| Steric | Molecular volume, Surface area, Molar refractivity | Determines the fit of the molecule into the receptor's binding pocket. |
| Lipophilic | LogP, Solubility parameters | Affects the compound's absorption, distribution, metabolism, and excretion (ADME) properties. |
| Topological | Connectivity indices, Shape indices | Describes the size, shape, and branching of the molecule. |
The insights gained from QSAR models on closely related structures can be extrapolated to guide the design of novel this compound derivatives with potentially enhanced biological activities. For instance, if a QSAR model for a series of analogs indicates that electron-withdrawing groups on the benzamide ring are correlated with higher activity, this would suggest that similar substitutions on this compound could be a fruitful avenue for optimization.
Ultimately, QSAR modeling serves as a powerful predictive tool in the iterative process of drug design, enabling chemists to prioritize the synthesis of compounds with the highest probability of success.
Preclinical Investigations and Translational Research Applications of N 4,5 Dihydro 1,3 Thiazol 2 Yl 4 Methylbenzamide As a Research Tool
Advanced In Vitro and Ex Vivo Models for Comprehensive Biological Evaluation
A thorough review of scientific literature and publicly available data reveals no specific studies on the comprehensive biological evaluation of N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methylbenzamide using advanced in vitro or ex vivo models.
Enzymatic Assays for Specific Target Inhibition Kinetics
There is no publicly available information detailing the use of enzymatic assays to determine the specific target inhibition kinetics of this compound.
Receptor Binding Assays for Affinity and Selectivity
No receptor binding assays have been reported in the scientific literature to ascertain the affinity and selectivity of this compound for any biological target.
In Vivo Proof-of-Concept Studies in Mechanistically Relevant Animal Models
There is a lack of published in vivo proof-of-concept studies for this compound in any mechanistically relevant animal models to assess its biological effects or for pathway validation.
Exploration of Biological Effects in Defined Disease Models (e.g., Cancer xenografts, infection models)
No research has been published on the exploration of the biological effects of this compound in defined disease models such as cancer xenografts or infection models.
Validation of Targeted Pathways through In Vivo Biomarker Analysis
There is no evidence in the available scientific literature of in vivo biomarker analysis being used to validate the targeted pathways of this compound.
Development of this compound as a Chemical Probe for Biological Pathway Elucidation
The development and use of this compound as a chemical probe for the elucidation of biological pathways have not been reported in any publicly accessible research.
Future Perspectives and Emerging Research Avenues for N 4,5 Dihydro 1,3 Thiazol 2 Yl 4 Methylbenzamide
Exploration of Novel Biological Targets and Uncharted Therapeutic Areas
The core structure of N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methylbenzamide, featuring a thiazole-like ring linked to a benzamide (B126) moiety, is present in numerous biologically active molecules. This suggests that the compound itself could interact with a variety of biological targets, opening up therapeutic possibilities beyond its currently understood applications. Research into analogous N-(thiazol-2-yl)-benzamide structures has identified them as the first selective antagonists for the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily. semanticscholar.org This discovery points to a potential role for this compound and its derivatives in neurological or physiological processes governed by ZAC.
Furthermore, related thiazole (B1198619) and thiadiazole derivatives have been investigated for a wide array of biological activities. These activities include the inhibition of enzymes crucial for disease progression, such as protein kinase CK2, lipoxygenase, and the SARS-CoV-2 main protease. researchgate.netbu.edu.egnih.gov The established role of these enzymes in cancer, inflammation, and viral replication, respectively, suggests that this compound could be a valuable starting point for developing inhibitors against these or other yet-unexplored targets. The diverse pharmacological profiles of similar heterocyclic compounds highlight the potential for uncovering novel therapeutic uses for this specific molecule. nih.govmdpi.comsemanticscholar.orghelsinki.fi
Table 1: Potential Biological Targets for this compound Based on Analog Studies
| Potential Target | Therapeutic Area | Reference Compound Class | Citation |
|---|---|---|---|
| Zinc-Activated Channel (ZAC) | Neurology, Physiology | N-(thiazol-2-yl)-benzamide analogs | semanticscholar.org |
| Protein Kinase CK2 | Oncology | 4-(thiazol-5-yl)benzoic acid analogs | researchgate.net |
| 15-Lipoxygenase (15-LOX) | Oncology, Inflammation | N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives | nih.gov |
| SARS-CoV-2 Main Protease (Mpro) | Virology | N-(5-nitrothiazol-2-yl)-carboxamido derivatives | bu.edu.eg |
Innovative Synthetic Approaches for Structural Diversification and Scaffold Libraries
The chemical structure of this compound is highly amenable to modification, making it an excellent candidate for the creation of diverse chemical libraries. Innovative synthetic strategies can be employed to generate a wide range of analogs, allowing for detailed structure-activity relationship (SAR) studies.
Common synthetic routes involve the reaction of a substituted aminothiazole or aminothiazoline with an appropriate benzoyl chloride. mdpi.comnih.govresearchgate.net By varying the substituents on both the benzoyl chloride and the thiazoline (B8809763) precursor, chemists can systematically probe how different chemical groups influence biological activity. For instance, methods for synthesizing 1,3,4-thiadiazole (B1197879) derivatives, a related heterocyclic system, often start from thiosemicarbazide (B42300) and can be adapted to produce a variety of analogs. semanticscholar.orghelsinki.finih.gov The generation of scaffold libraries through these innovative synthetic approaches is crucial for optimizing potency, selectivity, and pharmacokinetic properties. mdpi.comresearchgate.net
Table 2: Examples of Synthetic Modifications for Structural Diversification
| Modification Site | Synthetic Strategy | Potential Outcome | Citation |
|---|---|---|---|
| Benzamide Ring | Use of variously substituted benzoyl chlorides | Modulate target binding affinity and specificity | mdpi.comnih.gov |
| Thiazoline Ring | Introduction of alkyl or aryl groups | Alter solubility and metabolic stability | mdpi.com |
| Amide Linker | Bioisosteric replacement (e.g., thioamide) | Change hydrogen bonding capacity and conformation | researchgate.net |
Application of Advanced Computational Methodologies for Rational Design and Optimization
Computational chemistry offers powerful tools to accelerate the drug discovery process for this compound. Techniques such as molecular docking can predict how different analogs bind to a specific protein target, providing insights to guide the design of more potent molecules. mdpi.com Quantum chemical studies using methods like Density Functional Theory (DFT) can be employed to understand the molecule's electronic structure and conformational preferences, which are critical for its interaction with biological targets. researchgate.netresearchgate.net These computational approaches have been successfully applied to related N-(thiazol-2-yl) benzamide and N-(4-acetyl-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl) acetamide (B32628) structures to rationalize experimental findings and guide further optimization. researchgate.netresearchgate.net By integrating these in silico methods, researchers can prioritize the synthesis of compounds with the highest probability of success, saving time and resources.
Table 3: Application of Computational Models in Thiazole-Based Compound Design
| Computational Method | Application | Purpose | Citation |
|---|---|---|---|
| Molecular Docking | Binding mode prediction | Identify key interactions with target proteins (e.g., fungal enzymes, SARS-CoV-2 Mpro) | bu.edu.egmdpi.com |
| Density Functional Theory (DFT) | Conformational analysis, electronic properties | Understand structural stability and reactivity | researchgate.netresearchgate.net |
| Hirshfeld Surface Analysis | Intermolecular interaction analysis | Quantify non-covalent interactions in the crystalline state | researchgate.net |
Potential as a Modular Building Block for Complex Architectures in Chemical Biology
Beyond its direct therapeutic potential, the this compound scaffold serves as a versatile modular building block for constructing more complex chemical architectures. Its distinct chemical handles—the benzamide and thiazoline rings—can be independently functionalized. This modularity allows for its incorporation into larger molecules, such as targeted protein degraders, activity-based probes, or drug conjugates. The 1,3,4-thiadiazole ring, a close structural relative, is recognized as a versatile pharmacophore for obtaining a wide range of bioactive compounds, underscoring the utility of such scaffolds in medicinal chemistry. researchgate.netasianpubs.org The synthetic accessibility and chemical stability of the core structure make it an attractive component for developing sophisticated tools to probe biological systems and create next-generation therapeutics.
Q & A
Q. How are collision cross-section (CCS) values used in mass spectrometry-based metabolomic studies?
- Ion Mobility Spectrometry (IMS): Predicted CCS values (e.g., 147.5 Ų for [M+H]+) are compared with experimental data to confirm identity in complex biological matrices .
- Machine Learning Models: Tools like DeepCCS predict CCS from SMILES strings, aiding untargeted metabolomics workflows .
Methodological Notes
- X-ray Refinement: Always validate SHELXL refinement with R < 0.05 and wR < 0.10. Use the SQUEEZE tool for disordered solvent molecules .
- Biological Assays: Include positive controls (e.g., XCT790 for ERRα inhibition) and validate results across ≥3 independent replicates .
- Synthetic Pitfalls: Avoid prolonged reflux in ethanol to prevent thiazoline ring oxidation. Use nitrogen atmosphere for moisture-sensitive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
